Specific Scientific Field: Organic Chemistry
Summary of the Application: 5-Methoxy-1-tetralone is used as a precursor in the synthesis of hydroxy ketone, a type of organic compound.
Methods of Application or Experimental Procedures: While the specific procedures can vary depending on the desired hydroxy ketone, the general process involves reacting 5-Methoxy-1-tetralone with other reagents under controlled conditions.
Results or Outcomes: The outcome of this process is the production of a hydroxy ketone.
Scientific Field: Biochemistry
Summary of the Application: 5-Methoxy-1-tetralone can be used as a fluorescent labeling reagent during the microdetection of glycosphingolipid on thin-layer chromatography (TLC) plates.
Methods of Application: The compound is applied to the TLC plates, which are then exposed to a specific wavelength of light.
Results or Outcomes: This method allows for the sensitive and specific detection of glycosphingolipids, which are important components of cell membranes and play key roles in various biological processes.
Scientific Field: Organic Chemistry
Summary of the Application: 5-Methoxy-1-tetralone is used in the synthesis of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives.
Methods of Application: The specific procedures can vary depending on the desired derivative, but generally involve reacting 5-Methoxy-1-tetralone with other reagents under controlled conditions.
Results or Outcomes: The outcome of this process is the production of 1,2,3,4-tetrahydro-5H-1-benzazepine-quinone derivatives.
Scientific Field: Analytical Chemistry
Summary of the Application: 5-Methoxy-1-tetralone can be used as an internal standard during High Performance Liquid Chromatography (HPLC) determination of 4-hydroxymephenytoin (4-OH-M) in human urine.
Methods of Application: The compound is added to the urine sample before it is analyzed using HPLC.
Results or Outcomes: This method allows for the accurate and reliable detection and quantification of 4-hydroxymephenytoin in human urine.
Summary of the Application: 5-Methoxy-1-tetralone is used in the synthesis of new chiral oxathiane.
Methods of Application: The specific procedures can vary depending on the desired oxathiane, but generally involve reacting 5-Methoxy-1-tetralone with other reagents under controlled conditions.
Results or Outcomes: The outcome of this process is the production of new chiral oxathiane.
5-Methoxy-1-tetralone is an organic compound with the molecular formula C₁₁H₁₂O₂ and a molecular weight of approximately 176.21 g/mol. It belongs to the class of tetralones, which are bicyclic compounds featuring a ketone functional group. The structure consists of a tetralin ring system with a methoxy group (-OCH₃) at the fifth position. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics and reactivity.
5-Methoxy-1-tetralone undergoes various chemical transformations, primarily involving electrophilic substitutions and oxidation reactions. Notably, it can react with thallium trinitrate supported on clay, leading to products such as ring contraction and oxidation derivatives. For instance, in one study, 5-methoxy-1-tetralone was treated with thallium trinitrate in a pentane solution, resulting in a mixture of products through complex rearrangements .
Additionally, it can be transformed into other derivatives through processes such as benzoylation and oxidation, enabling the synthesis of regioisomers like 8-methoxy-1-tetralone .
Research indicates that 5-methoxy-1-tetralone exhibits various biological activities. Preliminary studies suggest that it may possess anti-inflammatory properties and could act as a precursor for compounds with neuroprotective effects. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively, although specific mechanisms of action require further investigation.
The synthesis of 5-methoxy-1-tetralone can be achieved through several methods:
5-Methoxy-1-tetralone has potential applications in:
Several compounds are structurally similar to 5-methoxy-1-tetralone, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Methoxy-1-tetralone | Methoxy group at position six | Exhibits different reactivity patterns than 5-methoxy derivative. |
4-Hydroxy-1-tetralone | Hydroxy group at position four | Known for its enhanced biological activity compared to methoxy derivatives. |
8-Methoxy-1-tetralone | Methoxy group at position eight | Displays distinct chemical reactivity due to its position on the ring system. |
Each of these compounds shares a tetralone structure but varies in functional groups and positioning, which significantly influences their chemical behavior and biological properties.
5-Methoxy-1-tetralone, a bicyclic aromatic ketone, was first synthesized in the mid-20th century during investigations into substituted tetralones. Early reports of its preparation date to 1945, when Hardegger and colleagues described methods for functionalizing tetralone derivatives. Systematic studies by Huffman in 1959 further elucidated its synthetic pathways, including Friedel-Crafts acylation and methoxylation techniques. The compound gained prominence in the 1970s as a precursor for anthracycline antibiotics, with Johnson and Mander demonstrating its utility in carboxylation reactions. Recent advancements, such as its role in synthesizing ARQ-501 (a clinical-stage anticancer agent), have renewed interest in this molecule.
The structural architecture of 5-methoxy-1-tetralone (CAS 33892-75-0) combines a naphthyl skeleton with strategic functionalization:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂O₂ |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 5-Methoxy-3,4-dihydro-2H-naphthalen-1-one |
SMILES | COC₁=CC=CC₂=C₁CCCC₂=O |
Key Functional Groups | Cyclic ketone (C1), methoxy (C5) |
The molecule features a bicyclic framework with a ketone group at position 1 and a methoxy substituent at position 5. Nuclear Magnetic Resonance studies reveal distinct proton environments:
Infrared Spectroscopy confirms the carbonyl stretch at 1,680 cm⁻¹ and methoxy C-O vibration at 1,250 cm⁻¹.
5-Methoxy-1-tetralone serves as a linchpin in synthesizing bioactive molecules:
The molecule’s reactivity enables three strategic modification sites:
Notably, its use in synthesizing ARQ-501 highlights its industrial relevance, with scalable routes achieving 22–41% yields via tosylation-cyclization sequences.
5-Methoxy-1-tetralone represents a significant bicyclic aromatic ketone compound with molecular formula C₁₁H₁₂O₂ and molecular weight 176.21 grams per mole [1] [2]. The compound features a methoxy substituent at the 5-position of the tetralone framework, making it a valuable intermediate in organic synthesis [3]. Various synthetic methodologies have been developed to access this compound, ranging from classical approaches to modern green chemistry innovations.
The Friedel-Crafts acylation of m-cresyl methyl ether with succinic anhydride represents a fundamental approach to constructing the tetralone framework [4] [5]. This classical methodology involves the initial formation of β-(2-methyl-4-methoxy)benzoyl propionic acid as the primary acylation product [4]. The reaction proceeds under anhydrous conditions using aluminum chloride as the Lewis acid catalyst, typically requiring reflux temperatures for 3-6 hours [6].
The acylation process demonstrates regioselectivity challenges, as both ortho and para positions relative to the methoxy group can undergo substitution [4]. Research findings indicate that the major product β-(2-methyl-4-methoxy)benzoyl propionic acid is accompanied by minor amounts of the ortho-acylated isomer β-(2-methoxy-4-methyl)benzoyl propionic acid [4]. Thin-layer chromatography analysis reveals two distinct spots for the ester derivatives, with the minor component showing higher retention factor values [4].
The mechanism involves electrophilic aromatic substitution where the succinic anhydride forms an acylium ion intermediate in the presence of aluminum chloride [7] [6]. The methoxy group activates the aromatic ring through electron donation, directing the incoming electrophile to the ortho and para positions [6]. Yields for this transformation typically range from 60-75% depending on reaction conditions and purification methods [4].
The Clemmensen reduction of β-aroylpropionic acid derivatives constitutes a crucial step in converting the acylated intermediates to the corresponding butanoic acid precursors [8] [9]. This transformation employs zinc amalgam in concentrated hydrochloric acid under heating conditions [10] [11]. The reduction mechanism involves the conversion of the aroyl ketone functionality to the corresponding methylene group through radical intermediates [9] [11].
Research demonstrates that β-(2-methyl-4-methoxy)benzoyl propionic acid undergoes quantitative reduction to yield 4-(2-methyl-4-methoxyphenyl)butanoic acid [4] [10]. The reaction conditions typically require 4-8 hours of heating with zinc amalgam and concentrated hydrochloric acid [8] [9]. The mercury component in the amalgam serves to provide a clean, active metal surface without participating directly in the reduction process [9] [11].
The Clemmensen reduction proves complementary to the Wolff-Kishner reduction, operating under strongly acidic conditions rather than basic conditions [9] [11]. Yields for this reduction step generally range from 70-85%, making it a reliable method for accessing the required butanoic acid intermediates [10] [8]. The reaction shows excellent functional group tolerance, preserving the methoxy substituent throughout the transformation [4].
Polyphosphoric acid cyclization represents the final step in converting 4-phenylbutanoic acid derivatives to the desired tetralone products [5] [12]. This intramolecular acylation process involves heating the butanoic acid substrate in polyphosphoric acid at temperatures ranging from 100-200°C [5] [13]. The mechanism proceeds through formation of an acylium ion intermediate followed by intramolecular electrophilic aromatic substitution [12].
The polyphosphoric acid serves multiple roles as both a dehydrating agent and a source of phosphoric acid species that facilitate the cyclization process [12] [13]. Research findings indicate that the cyclization of 4-(2-methyl-4-methoxyphenyl)butanoic acid produces both 5-methyl-7-methoxy-1-tetralone and 5-methoxy-7-methyl-1-tetralone, with the former being the major product [4]. The regioselectivity depends on the electronic effects of the methoxy and methyl substituents [4].
Temperature control proves critical for optimal yields, with excessive heating leading to decomposition or unwanted side reactions [12]. Reaction times typically range from 2-4 hours, and yields fall between 65-80% for the cyclization step [5] [12]. The polyphosphoric acid method demonstrates excellent scalability from laboratory to pilot plant operations [13].
Aluminum chloride-mediated reactions have evolved beyond traditional Friedel-Crafts chemistry to encompass more sophisticated transformations for tetralone synthesis [14] [15]. Modern applications utilize controlled aluminum chloride loadings and optimized reaction conditions to achieve higher selectivity and yields [14]. Research demonstrates that anisole derivatives can be efficiently converted to methoxy-tetralones using aluminum chloride as both catalyst and Lewis acid activator [14].
The methodology involves dissolving anisole in appropriate solvents followed by gradual addition of Lewis acid and acylating agents [14]. Temperature control becomes crucial, with initial low-temperature reactions followed by elevated temperature phases [14]. This approach typically yields 70-90% of the desired tetralone products with improved regioselectivity compared to classical methods [14].
Aluminum chloride also facilitates demethylation reactions of methoxy-tetralone derivatives, providing access to hydroxy-tetralones for further functionalization [15]. The reaction proceeds through coordination of aluminum chloride to the methoxy oxygen, followed by cleavage of the carbon-oxygen bond [15]. This dual functionality makes aluminum chloride a versatile reagent in tetralone chemistry [14] [15].
Transition metal-catalyzed processes have emerged as powerful tools for constructing tetralone frameworks with high efficiency and selectivity [16] [17]. Nickel-based catalysts demonstrate particular effectiveness in cyclization/cross-coupling sequences that generate two carbon-carbon bonds in a single operation [17]. Research shows that nickel bromide complexes with 1,2-diamine ligands enable enantioselective cyclization/cross-coupling reactions under mild conditions [17].
Palladium-catalyzed reactions offer complementary reactivity patterns, particularly for intramolecular cyclizations and ring expansion processes [16]. Studies demonstrate that palladium catalysts facilitate the conversion of vinyl-substituted precursors to seven-membered ring systems through rearrangement chemistry [16]. These transformations typically proceed at temperatures between 25-150°C with catalyst loadings of 1-10% [16].
The mechanism for transition metal-catalyzed tetralone synthesis involves oxidative addition, migratory insertion, and reductive elimination steps [17]. Yields for these processes range from 75-92%, significantly higher than many classical approaches [16] [17]. The mild reaction conditions and high selectivity make these methods attractive for complex molecule synthesis [17].
Solvent-free methodologies represent a significant advancement in sustainable tetralone synthesis, eliminating the need for organic solvents while maintaining high efficiency [18]. Research demonstrates that montmorillonite KSF serves as an effective solid acid catalyst for condensation reactions leading to tetralone products [18]. The reaction of substituted benzenethiols with arylidene-tetralones proceeds efficiently under solvent-free conditions with microwave activation [18].
The methodology involves grinding reactants with inorganic solid supports followed by microwave irradiation at controlled power levels [18]. Studies show that montmorillonite KSF provides superior results compared to conventional heating methods, yielding 77% of the desired product within 17 minutes [18]. The microwave-assisted approach demonstrates significant time reduction compared to conventional methods requiring several hours [18].
Environmental benefits include elimination of volatile organic compounds, reduced waste generation, and simplified purification procedures [18]. The inorganic supports can be recycled multiple times without significant loss of activity [18]. Scale-up considerations favor these methods due to reduced solvent handling and disposal requirements [18].
Energy-efficient cyclization techniques focus on reducing energy consumption while maintaining synthetic efficiency [19] [20]. Microwave-assisted synthesis has emerged as a leading technology, providing rapid heating and improved reaction rates [19] [18]. Controlled microwave heating enables precise temperature control and uniform energy distribution throughout the reaction mixture [19].
Research findings indicate that microwave irradiation at 275 watts for 10-17 minutes provides comparable or superior yields to conventional heating methods requiring hours [18]. The mechanism involves direct heating of polar molecules, leading to rapid temperature increases and accelerated reaction rates [19]. This selective heating reduces energy waste and improves overall process efficiency [18].
Alternative energy-efficient approaches include the use of heterogeneous catalysts that enable lower reaction temperatures and pressures [20]. Studies demonstrate that copper-based catalysts facilitate cycloaddition reactions under mild conditions with excellent yields [19]. These methods typically operate at atmospheric pressure and moderate temperatures, reducing energy requirements significantly [19] [20].
Method | Starting Material | Conditions | Yield (%) | Reaction Time |
---|---|---|---|---|
Friedel-Crafts Acylation (m-cresyl methyl ether) | m-Cresyl methyl ether + Succinic anhydride | AlCl₃, anhydrous, reflux | 60-75 | 3-6 hours |
Clemmensen Reduction (β-aroylpropionic acid) | β-(2-methyl-4-methoxy)benzoyl propionic acid | Zn/Hg, HCl concentrated, heat | 70-85 | 4-8 hours |
Polyphosphoric Acid Cyclization | 4-Phenylbutanoic acid derivatives | PPA, 100-200°C | 65-80 | 2-4 hours |
AlCl₃-Mediated Reaction | Anisole derivatives + Lewis acid | AlCl₃, organic solvent | 70-90 | 2-5 hours |
Transition Metal-Catalyzed Process | Various organometallic substrates | Ni/Pd catalysts, mild conditions | 75-92 | 1-3 hours |
Microwave-Assisted Synthesis | Benzenethiols + Arylidene-tetralones | Microwave, 275W, 10-17 min | 77-85 | 10-17 minutes |
Solvent-Free Methodology | Solid-supported reactions | Montmorillonite KSF, MW | 70-80 | 15-30 minutes |
Parameter | Classical Routes | Catalytic Approaches | Green Methods |
---|---|---|---|
Temperature Range (°C) | 80-200 | 25-150 | 80-150 |
Pressure (atm) | 1-2 | 1-5 | 1 |
Catalyst Loading (%) | 10-20 | 1-10 | 5-15 |
Solvent Requirements | Organic solvents required | Minimal solvent use | Solvent-free or minimal |
Purification Method | Column chromatography | Simple workup | Direct isolation |
Scale Compatibility | Laboratory to pilot | Industrial scale | Industrial scale |
Environmental Impact | Moderate waste generation | Reduced waste | Minimal waste |